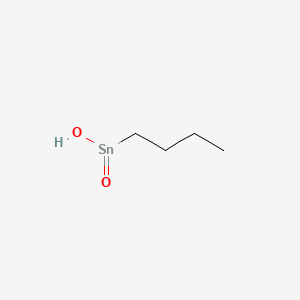

Stannane, butylhydroxyoxo-

Beschreibung

The exact mass of the compound Stannane, butylhydroxyoxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 179724. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Stannane, butylhydroxyoxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, butylhydroxyoxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

butyl-hydroxy-oxotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.H2O.O.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;1H2;;/q;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHMDCQAEONXND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062298 | |

| Record name | Stannane, butylhydroxyoxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid | |

| Record name | Stannane, butylhydroxyoxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2273-43-0 | |

| Record name | Butylhydroxyoxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylstannonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylstannonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylstannonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, butylhydroxyoxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, butylhydroxyoxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butylhydroxyoxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLSTANNONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G34WDA7Z2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Stannane, butylhydroxyoxo- from Butyltin Trichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Stannane, butylhydroxyoxo-, also known as butylstannoic acid or monobutyltin oxide, from its precursor, butyltin trichloride. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and quantitative data, to support research and development in various scientific fields.

Introduction

Stannane, butylhydroxyoxo- is an organotin compound with a wide range of applications, including as a catalyst in the production of saturated and unsaturated polyester resins, a raw material for plastic stabilizers, and an intermediate in organic synthesis.[1] The synthesis from butyltin trichloride is primarily achieved through a controlled hydrolysis reaction under alkaline conditions.[2][3] This guide consolidates information from various sources to provide a clear and detailed understanding of this chemical transformation.

Chemical Reaction and Mechanism

The fundamental reaction for the synthesis of Stannane, butylhydroxyoxo- involves the hydrolysis of butyltin trichloride. In this process, the chlorine atoms attached to the tin atom are substituted by hydroxyl groups from water in the presence of a base. The resulting intermediate, a butyltin trihydroxide, is unstable and readily condenses to form the more stable butylhydroxyoxostannane, which exists as a polymeric structure.

The overall reaction can be simplified as follows:

C₄H₉SnCl₃ + 2H₂O → C₄H₉Sn(O)OH + 3HCl

The base (e.g., NaOH, Na₂CO₃/NH₃·H₂O) is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols. This allows for a comparative analysis of different methodologies.

Table 1: Reactant Quantities and Ratios

| Method | Butyltin Trichloride (g) | Base | Base Quantity | Solvent | Solvent Volume (mL) | Surfactant/Additive |

| Protocol 1 [5] | 80 | NaOH | 5g in 200g H₂O (initial), 25g in 50g H₂O (added) | n-octanol | Not specified (part of a ratio) | Chitosan modified imidazoline ampholytic surfactant and quaternized polyvinyl alcohol |

| Protocol 2 | 100 | Na₂CO₃ + 20% NH₃·H₂O | 12g Na₂CO₃ in 200g H₂O + 200g NH₃·H₂O | Water | 200 | Not specified |

Table 2: Reaction Conditions and Yields

| Method | Temperature (°C) | Reaction Time (hours) | pH | Purification Steps | Drying Conditions | Yield (%) |

| Protocol 1 [5] | < 30 (addition), 90 (reaction) | 4 | 8.0 | Filtration, Washing (water to neutral) | 80°C, reduced pressure, 12h | Not specified |

| Protocol 2 | 50 | 2 | Not specified | Filtration, Washing (water, 50-60°C) | 70-80°C, rotary evaporator | 99.1 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Stannane, butylhydroxyoxo- from butyltin trichloride.

Protocol 1: Synthesis using Sodium Hydroxide in an Organic Solvent

This method utilizes a sodium hydroxide solution for hydrolysis in the presence of a surfactant and an organic solvent.[4][5]

Materials:

-

Butyltin trichloride

-

Sodium hydroxide (NaOH)

-

Deionized water

-

n-octanol

-

Chitosan modified imidazoline ampholytic surfactant

-

Quaternized polyvinyl alcohol

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, prepare an initial solution by dissolving 5g of NaOH in 200g of water. Control the temperature to below 40°C.

-

Add the surfactant and n-octanol to the reaction vessel. The weight ratio of butyltin trichloride to surfactant to organic solvent should be 1:0.0024:5.[5]

-

Weigh 80g of butyltin trichloride and place it in the dropping funnel.

-

Prepare a separate solution of 25g of NaOH in 50g of water and place it in a second dropping funnel.

-

Slowly and simultaneously add the butyltin trichloride and the second NaOH solution to the reaction vessel. Maintain the reaction temperature below 30°C and the pH at 8.0 during the addition.[5]

-

After the addition is complete, heat the mixture to 90°C and maintain it for 4 hours with continuous stirring.[5]

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, which is the crude Stannane, butylhydroxyoxo-.

-

Wash the crude product with deionized water until the washings are neutral.

-

Dry the purified product under reduced pressure at 80°C for 12 hours.[5]

Protocol 2: Synthesis using Sodium Carbonate and Ammonia

This protocol employs a mixture of sodium carbonate and ammonia as the base for the hydrolysis.

Materials:

-

Butyltin trichloride

-

Sodium carbonate (Na₂CO₃)

-

Ammonia solution (20%)

-

Deionized water

Procedure:

-

In a reaction flask, dissolve 12g of Na₂CO₃ in 200g of water.

-

Add 200g of 20% ammonia solution to the flask.

-

Heat the solution in a water bath to 50°C.

-

Weigh 100g of butyltin trichloride and place it in a dropping funnel.

-

Slowly add the butyltin trichloride to the reaction flask over a period of time while maintaining the temperature at 50°C.

-

After the addition is complete, continue the reaction at a constant temperature for 2 hours.

-

Filter the resulting precipitate using a cloth funnel.

-

Transfer the filter cake to a beaker and wash it twice with approximately 200ml of water at 50-60°C for each wash.

-

After the final wash and filtration, dry the product using a rotary evaporator at a temperature of 70-80°C to obtain the final product. A yield of 70.78g (99.1%) was reported for this method.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Reaction pathway for the synthesis of Stannane, butylhydroxyoxo-.

Caption: General experimental workflow for the synthesis.

Safety Precautions

-

Butyltin trichloride is corrosive and can cause severe skin burns and eye damage.[6] It is also harmful if inhaled.[3]

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction can be exothermic; therefore, controlled addition of reactants is crucial.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

This guide provides a solid foundation for the synthesis of Stannane, butylhydroxyoxo-. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.

References

- 1. scilit.com [scilit.com]

- 2. Synthesis method of monobutyltin oxide | Manufacturer in china【Tianshiwax】 [tianswax.com]

- 3. CN106588974A - Method for synthesizing loosened mono-butyl tin-oxide - Google Patents [patents.google.com]

- 4. Preparation method of monobutyltin oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. zhishangchemical.com [zhishangchemical.com]

- 6. benchchem.com [benchchem.com]

Physico-chemical properties of butyltin hydroxide oxide

An In-Depth Technical Guide to the Physico-chemical Properties of Butyltin Hydroxide Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltin hydroxide oxide, also known as n-butyltin hydroxide oxide, butylstannoic acid, or monobutyltin oxide, is an organotin compound with a range of applications in industrial chemistry. It primarily serves as a catalyst in the synthesis of saturated and unsaturated polyester resins and as a chemical intermediate for the production of other organotin compounds.[1][2] Its properties and reactivity are of significant interest to researchers in materials science and catalysis. This guide provides a comprehensive overview of the physico-chemical properties of butyltin hydroxide oxide, including its anhydrous and hydrated forms, supported by experimental methodologies and toxicological insights.

Chemical Identity and Physical Properties

Butyltin hydroxide oxide is commercially available in both anhydrous and hydrated forms. It is important to distinguish between these two forms as their physical properties can differ.

Table 1: Chemical Identification of Butyltin Hydroxide Oxide

| Identifier | Anhydrous Butyltin Hydroxide Oxide | Butyltin Hydroxide Oxide Hydrate |

| Chemical Name | Butyl(hydroxy)oxotin | Butyl(hydroxy)oxotin hydrate |

| Synonyms | n-Butyltin hydroxide oxide, Butylstannoic acid, Monobutyltin oxide | n-Butyltin hydroxide oxide hydrate |

| CAS Number | 2273-43-0[3][4] | 336879-56-2[5][6] |

| Molecular Formula | C₄H₁₀O₂Sn[3][4] | C₄H₁₀O₂Sn · xH₂O[5] |

| Molecular Weight | 208.83 g/mol | 208.83 g/mol (anhydrous basis)[5] |

Table 2: Physico-chemical Properties of Butyltin Hydroxide Oxide

| Property | Anhydrous Butyltin Hydroxide Oxide (CAS 2273-43-0) | Butyltin Hydroxide Oxide Hydrate (CAS 336879-56-2) |

| Appearance | White to off-white crystalline powder[3] | White to almost white powder[7] |

| Melting Point | No data available; reported as infusible solid that decomposes at high temperature[2][4][8] | Not available[7] |

| Boiling Point | >350 °C | >350 °C[] |

| Solubility | Insoluble in water. Soluble in strong alkalis and mineral acids.[2] Soluble in acetone.[4] Estimated water solubility: 26.61 mg/L @ 25 °C.[10] | Insoluble in water[7] |

| Density | 1.46 g/cm³[2] | No data available |

| Vapor Pressure | 1.47 hPa @ 20 °C | 1.1 mm Hg @ 20 °C[7] |

| Stability | Stable under normal conditions.[3] Hygroscopic.[7] | Hygroscopic[7] |

Synthesis and Reactions

The primary method for the synthesis of butyltin hydroxide oxide is the hydrolysis of butyltin trichloride.[11][12] The reaction proceeds through the substitution of chloride ions with hydroxide ions, followed by condensation to form the Sn-O-Sn backbone. The mechanism of hydrolysis and condensation of monobutyltin chloride is complex and can involve various intermediates.[11][12][13]

A general representation of the synthesis is as follows:

C₄H₉SnCl₃ + 3H₂O → C₄H₉Sn(O)OH + 3HCl

The reaction is typically carried out in an aqueous medium with a base to neutralize the hydrochloric acid formed.[14]

Experimental Protocols

Synthesis of Butyltin Hydroxide Oxide

A detailed experimental procedure for the synthesis of monobutyltin oxide involves the slow addition of monobutyltin trichloride to a solution of sodium carbonate in water at a controlled temperature (e.g., 60 °C).[14] The reaction mixture is stirred for a period to ensure complete hydrolysis. The resulting precipitate of butyltin hydroxide oxide is then filtered, washed with water to remove any remaining salts, and dried.[14]

Melting Point Determination

The melting point of solid organometallic compounds like butyltin hydroxide oxide can be determined using the capillary method.[15][16][17]

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting range. For a pure substance, this range is typically narrow.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of butyltin hydroxide oxide.

-

TGA Protocol: A small, accurately weighed sample (typically 5-10 mg) is placed in a TGA crucible.[18][19] The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. This provides information on decomposition temperatures and the presence of volatile components.

-

DSC Protocol: A small, weighed sample is placed in a DSC pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate, and the difference in heat flow required to maintain them at the same temperature is measured. This can reveal phase transitions such as melting and crystallization.

Studies on butyltin oxide hydroxide have shown that decomposition occurs at approximately 653 K (380 °C) through the cleavage of the butyl-tin bond.[20]

Spectroscopic Characterization

FTIR spectroscopy is a powerful tool for identifying the functional groups present in butyltin hydroxide oxide.

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

-

Analysis: The FTIR spectrum is recorded over a typical range of 4000-400 cm⁻¹. Key vibrational bands for organotin compounds include Sn-C, Sn-O, and O-H stretching and bending modes.[21][22][23]

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is essential for the structural elucidation of butyltin hydroxide oxide.[24][25][26][27][28]

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent.

-

Analysis:

-

¹H NMR: Provides information on the protons of the butyl group.

-

¹³C NMR: Shows the carbon environments in the butyl group.

-

¹¹⁹Sn NMR: This is particularly informative for organotin compounds, with the chemical shift being sensitive to the coordination number and the nature of the substituents on the tin atom.[27][29]

-

Toxicological Profile

Monobutyltin compounds, including butyltin hydroxide oxide, are generally considered to be less toxic than dibutyltin and tributyltin compounds.[30][31] However, they are still classified as hazardous substances.

Table 3: Toxicological Data for n-Butyltin Hydroxide Oxide (CAS 2273-43-0)

| Test | Result | Species | Reference |

| LD50 (Oral) | > 4000 mg/kg | Rat | [3] |

| LD50 (Intravenous) | 180 mg/kg | Mouse | [3] |

Butyltin hydroxide oxide is classified as a skin and eye irritant and may cause respiratory irritation.[3] Studies on the in vitro toxicity of monobutyltin (MBT) in neuroblastoma cells have shown that it can induce cytotoxic changes at higher concentrations, leading to cell death.[30][31] The mechanism of toxicity for some organotin compounds involves the induction of apoptosis, characterized by an increase in intracellular calcium, generation of reactive oxygen species (ROS), and DNA fragmentation.[32]

Applications

The primary application of butyltin hydroxide oxide is as a catalyst for esterification and polycondensation reactions in the production of polyester resins for powder coatings and coil coatings.[2] It is also used as an intermediate in the synthesis of other organotin compounds, which may have applications as PVC stabilizers or in other areas of materials science.[33][34] Its role in drug development is currently limited to that of a precursor for more complex organotin compounds that may exhibit biological activity.

Visualizations

Diagram 1: Synthesis and Characterization Workflow

Caption: Synthesis and characterization workflow for butyltin hydroxide oxide.

Diagram 2: Proposed Cellular Toxicity Mechanism

Caption: Proposed mechanism of cellular toxicity for monobutyltin compounds.

References

- 1. prepchem.com [prepchem.com]

- 2. newtopchem.com [newtopchem.com]

- 3. gelest.com [gelest.com]

- 4. Cas 2273-43-0,Butyltin oxide | lookchem [lookchem.com]

- 5. 丁基锡酸 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N-BUTYLTIN HYDROXIDE OXIDE HYDRATE, 97 | 336879-56-2 [chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 10. butyl tin hydroxide oxide, 2273-43-0 [thegoodscentscompany.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Butyltin oxide synthesis - chemicalbook [chemicalbook.com]

- 15. Determination of Melting Point [wiredchemist.com]

- 16. westlab.com [westlab.com]

- 17. mt.com [mt.com]

- 18. epfl.ch [epfl.ch]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.rutgers.edu [chem.rutgers.edu]

- 21. researchgate.net [researchgate.net]

- 22. ATR-FTIR spectroscopy detects alterations induced by organotin(IV) carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Complete 1H and 119Sn NMR spectral assignment for an asymmetric di[dihydroxotin(IV)] bis-porphyrin supramolecular host and its corresponding tetraacetato complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 28. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 29. researchgate.net [researchgate.net]

- 30. In vitro approaches to evaluate toxicity induced by organotin compounds tributyltin (TBT), dibutyltin (DBT), and monobutyltin (MBT) in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. DSpace [iris.who.int]

- 33. americanelements.com [americanelements.com]

- 34. Analysis of organotin compounds [alsglobal.se]

An In-depth Technical Guide to the Molecular Structure of Butyl(hydroxy)stannanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyl(hydroxy)stannanone, also known by synonyms such as butylstannonic acid and butyltin hydroxide oxide, is an organotin compound with the chemical formula C₄H₁₀O₂Sn.[1][2] This technical guide provides a comprehensive overview of its molecular structure, synthesis, and key characteristics. Due to its propensity to form polymeric or oligomeric structures, the precise molecular architecture of butyl(hydroxy)stannanone is complex and not fully elucidated by a single crystalline structure. This document summarizes the current understanding of its structure based on available data for related organotin compounds, outlines a general synthetic approach, and discusses the expected spectroscopic features.

Molecular Structure

The molecular formula of butyl(hydroxy)stannanone is C₄H₁₀O₂Sn, with a molecular weight of approximately 208.83 g/mol .[1] While the empirical formula suggests a simple monomeric unit, evidence points towards the formation of more complex polymeric or oligomeric structures in the solid state.

Monomeric Unit and Proposed Polymeric Structures

The fundamental repeating unit is [BuSn(O)OH]. The complete hydrolysis of its precursor, monobutyltin trichloride (MBTC), is believed to result in the formation of [BuSn(O)OH]n, which is considered to be polymeric.[3][4] The exact structure of this polymer remains unclear from currently available experimental data.

Based on studies of related diorganotin oxides, a polymeric structure involving five-coordinate tin centers is plausible. The structure of butyl(hydroxy)stannanone is thought to be similar to the well-characterized butyl-tin dodecamer, [(BuSn)₁₂O₁₄(OH)₆]²⁺.[3][4] This suggests a complex, cage-like or ladder-like arrangement of tin and oxygen atoms. The butyl groups would extend from the tin atoms, influencing the compound's solubility and steric properties.

The proposed structure involves Sn-O-Sn linkages forming a stannoxane backbone, with hydroxyl groups also coordinated to the tin atoms. This arrangement leads to a higher coordination number for the tin atoms, which is a common feature in organotin chemistry.

Table 1: Physicochemical Properties of Butyl(hydroxy)stannanone

| Property | Value | Reference |

| CAS Number | 2273-43-0 | [1][5] |

| Molecular Formula | C₄H₁₀O₂Sn | [1] |

| Molecular Weight | 208.83 g/mol | [1] |

| IUPAC Name | butyl(hydroxy)oxotin | [1] |

| Synonyms | Butylstannonic acid, Butyltin hydroxide oxide | [1][5] |

Synthesis

The primary route for the synthesis of butyl(hydroxy)stannanone is through the controlled hydrolysis of butyltin trichloride (BuSnCl₃).

Experimental Protocol: Hydrolysis of Butyltin Trichloride

The following is a generalized protocol for the synthesis of butyl(hydroxy)stannanone via the hydrolysis of butyltin trichloride. The precise conditions can influence the degree of polymerization and the final structure of the product.

Materials:

-

Butyltin trichloride (BuSnCl₃)

-

Deionized water

-

A suitable solvent (e.g., acetone or an alcohol/water mixture)

-

Base (e.g., sodium hydroxide solution) for pH control

Procedure:

-

Dissolve butyltin trichloride in the chosen solvent in a reaction vessel equipped with a stirrer and a pH meter.

-

Slowly add deionized water to the solution while stirring vigorously. The hydrolysis reaction is exothermic and should be controlled, potentially by cooling the reaction vessel.

-

Monitor the pH of the reaction mixture. The hydrolysis of the Sn-Cl bonds will produce hydrochloric acid, leading to a decrease in pH.

-

To drive the reaction to completion and neutralize the generated acid, a base solution (e.g., dilute NaOH) can be added dropwise until a neutral or slightly basic pH is achieved.

-

The resulting butyl(hydroxy)stannanone will precipitate out of the solution as a white solid.

-

The precipitate is then collected by filtration, washed with deionized water to remove any remaining salts, and dried under vacuum.

Diagram 1: Synthesis of Butyl(hydroxy)stannanone

Caption: Synthesis pathway of butyl(hydroxy)stannanone.

Spectroscopic Characterization

Due to the absence of specific published spectra for butyl(hydroxy)stannanone, this section outlines the expected spectroscopic features based on the known characteristics of organotin compounds.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the butyl group. These would typically appear as a triplet for the terminal methyl group (CH₃) and multiplets for the methylene groups (CH₂). The chemical shifts would be influenced by the proximity to the tin atom. A broad signal due to the hydroxyl proton (OH) might also be observed, though its position and appearance can be highly variable and dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals for the four carbon atoms of the butyl group. The chemical shifts of these carbons, particularly the one directly bonded to the tin atom, would provide information about the electronic environment of the tin center.

-

¹¹⁹Sn NMR: This is a crucial technique for characterizing organotin compounds.[6] The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For a polymeric structure with five- or six-coordinate tin, the ¹¹⁹Sn chemical shift would be expected in a different region compared to a simple four-coordinate monomer.

Table 2: Expected NMR Spectroscopic Data for Butyl(hydroxy)stannanone

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |

| ¹H (Butyl-CH₃) | 0.8 - 1.0 | Triplet | |

| ¹H (Butyl-CH₂) | 1.2 - 1.8 | Multiplets | |

| ¹H (Sn-CH₂) | 1.5 - 2.0 | Multiplet | Broadening may be observed due to coupling with tin isotopes. |

| ¹H (OH) | Variable | Broad singlet | Position and intensity are solvent and concentration-dependent. |

| ¹³C (Butyl) | 13 - 30 | Four distinct signals expected. | |

| ¹¹⁹Sn | -150 to -350 | Singlet | The exact shift is highly dependent on the coordination environment and polymeric structure. |

Infrared (IR) Spectroscopy

The IR spectrum of butyl(hydroxy)stannanone would be characterized by the following key absorption bands:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

-

C-H stretching: Sharp bands between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl group.

-

Sn-O stretching: Strong absorptions in the lower frequency region, typically between 500 and 700 cm⁻¹, which are characteristic of the Sn-O-Sn bridges in the stannoxane framework.

-

Sn-C stretching: A band in the region of 500-600 cm⁻¹ corresponding to the Sn-C bond.

Mass Spectrometry

The mass spectrum of butyl(hydroxy)stannanone is challenging to interpret due to its polymeric nature and the isotopic distribution of tin. High-resolution mass spectrometry (HRMS) would be required to identify fragment ions. Fragmentation would likely involve the loss of the butyl group, water, and cleavage of the Sn-O-Sn backbone.

Conclusion

Diagram 2: Experimental Workflow for Characterization

Caption: General workflow for the characterization of butyl(hydroxy)stannanone.

References

- 1. medkoo.com [medkoo.com]

- 2. Butylstannonic acid | C4H10O2Sn | CID 16767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. CAS 2273-43-0: Butylhydroxyoxostannane | CymitQuimica [cymitquimica.com]

- 6. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stannane, butylhydroxyoxo- (CAS 2273-43-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Stannane, butylhydroxyoxo-, also known by its common synonym Butylstannonic acid. This organotin compound is utilized in various industrial and research applications. This document consolidates its chemical and physical properties, applications, and available toxicological information.

Chemical Identity and Properties

Stannane, butylhydroxyoxo- is an organometallic compound containing a tin atom bonded to a butyl group, a hydroxyl group, and an oxo group.[1] It is typically a white to off-white crystalline powder.[2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 2273-43-0[4] |

| Molecular Formula | C4H10O2Sn[4] |

| Molecular Weight | 208.83 g/mol [4] |

| IUPAC Name | butyl-hydroxy-oxotin[4] |

| InChI | InChI=1S/C4H9.H2O.O.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;1H2;;/q;;;+1/p-1[4] |

| InChI Key | WIHMDCQAEONXND-UHFFFAOYSA-M[4] |

| Canonical SMILES | CCCC--INVALID-LINK--O[4] |

| Synonyms | Butylstannonic acid, Butylhydroxyoxostannane, Butyltin hydroxide oxide, Butylstannoic acid, n-Butyl-stannonic acid[3][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline powder[2] |

| Melting Point | Decomposes at high temperatures[5] |

| Boiling Point | >350 °C[6] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, ethanol, and chloroform.[2][7] |

| Density | 1.46 g/cm³[1] |

| Vapor Pressure | 1.47 hPa at 20 °C[6] |

Synthesis and Characterization

The synthesis of Stannane, butylhydroxyoxo- can be achieved through the reaction of butyl hydroperoxide with di-n-butyltin oxide in the presence of sulfuric acid.[2] Another synthetic route involves the reaction of tin alkoxides with butyltin derivatives.[1]

Characterization of the compound is typically performed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and purity.[2]

-

Fourier-Transform Infrared Spectroscopy (FTIR) : Helps in identifying the functional groups present in the compound.[2]

-

X-ray Diffraction (XRD) : Employed to determine the crystal structure.[2]

Below is a generalized workflow for the synthesis and characterization of Stannane, butylhydroxyoxo-.

Applications

Stannane, butylhydroxyoxo- is primarily used as a catalyst in various industrial chemical reactions.[3] Its applications include:

-

Catalyst in Organic Synthesis : It is utilized as a catalyst for esterification and transesterification reactions, particularly in the production of saturated and unsaturated polyester resins for powder coatings and coil coatings.[5][8][9]

-

Plastic Stabilizer : The compound serves as a stabilizer in plastics, such as polyvinyl chloride (PVC), enhancing their durability and resistance to degradation.[1][3]

-

Production of Polymeric Plasticizers : It is used as a catalyst in the manufacturing of polymeric plasticizers.[7][9]

The following diagram illustrates the logical relationship of its primary applications.

Biological Activity and Toxicology

The biological activity and mechanism of action of Stannane, butylhydroxyoxo- are not extensively studied.[2] However, it belongs to the class of organotin compounds, which are known for their potential biological effects.

Some studies have indicated that certain organotin compounds can exhibit antibacterial and antifungal properties.[2] Preliminary research has also suggested potential antiviral activity, though more investigation is needed.[2]

The general mechanism of action for some organotin compounds is believed to involve the tin atom's ability to bind to sulfhydryl groups in proteins, which can lead to cellular disruption and, ultimately, cell death.[10] Furthermore, the toxicity of organotins can be associated with the induction of oxidative stress in living organisms.[10]

It is important to note that organotin compounds are considered toxic and can pose environmental and health risks.[2][3] Therefore, Stannane, butylhydroxyoxo- should be handled with appropriate safety precautions.

Experimental Protocols

Detailed experimental protocols for the use of Stannane, butylhydroxyoxo- are highly specific to the intended application and are typically developed in-house by research and industrial laboratories. A generalized protocol for its use as a catalyst in an esterification reaction is outlined below.

Generalized Protocol for Esterification using Stannane, butylhydroxyoxo- as a Catalyst

-

Reactant Preparation : The carboxylic acid and alcohol are charged into a suitable reaction vessel equipped with a stirrer, thermometer, and a condenser.

-

Catalyst Addition : Stannane, butylhydroxyoxo- is added to the reaction mixture. The catalyst loading is typically a small percentage of the total reactant weight.

-

Reaction Conditions : The mixture is heated to the desired reaction temperature, often with the removal of water to drive the reaction to completion.

-

Monitoring : The reaction progress is monitored by measuring a key parameter, such as the acid value of the mixture.

-

Work-up : Once the desired conversion is achieved, the crude product is purified. This may involve neutralization, washing, and distillation to remove unreacted starting materials and the catalyst.

The following diagram provides a visual representation of this generalized experimental workflow.

References

- 1. Page loading... [guidechem.com]

- 2. Buy Stannane, butylhydroxyoxo- | 2273-43-0 [smolecule.com]

- 3. CAS 2273-43-0: Butylhydroxyoxostannane | CymitQuimica [cymitquimica.com]

- 4. Butylstannonic acid | C4H10O2Sn | CID 16767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tnjchem.com [tnjchem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. newtopchem.com [newtopchem.com]

- 8. High Quality Butyl Stannoic Acid Factory and Manufacturers, Suppliers Direct Price | PTG [ptgchemical.com]

- 9. chembk.com [chembk.com]

- 10. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition of Butylhydroxyoxo-stannane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of butylhydroxyoxo-stannane, also known as butylstannoic acid. The information herein is curated for researchers, scientists, and professionals in drug development who utilize organotin compounds and require a thorough understanding of their thermal stability and decomposition pathways. This document outlines the decomposition mechanism, relevant analytical methodologies, and a logical representation of the decomposition process.

Executive Summary

Butylhydroxyoxo-stannane is an organotin compound with applications in catalysis and materials science. Its thermal stability is a critical parameter for its use in various processes. The thermal decomposition of this compound is characterized by the cleavage of the butyl-tin bond at elevated temperatures, leading to the formation of inorganic tin oxide and volatile organic fragments. Understanding the temperature at which this decomposition occurs and the nature of the byproducts is essential for safe handling, process optimization, and predicting the long-term stability of formulations containing this compound.

Thermal Decomposition Profile

The primary mechanism for the thermal decomposition of butylhydroxyoxo-stannane involves the breaking of the covalent bond between the tin atom and the butyl group.[1] This process is initiated by thermal energy, leading to the release of the butyl group and the subsequent rearrangement of the tin-containing moiety.

Decomposition Products

Upon heating, butylhydroxyoxo-stannane decomposes into two main types of products:

-

Volatile Organic Fragments: The cleaved butyl group can form various organic molecules.

-

Inorganic Tin Oxides: The remaining tin-oxygen-hydroxyl structure rearranges to form a stable inorganic tin oxide.

Quantitative Thermal Analysis Data

| Parameter | Value | Reference |

| Decomposition Temperature | ~653 K (380 °C) | [1] |

Note: This temperature represents the point of cleavage of the butyl-tin bond as determined by Temperature Programmed Desorption (TPD), which is comparable to TGA for identifying decomposition temperatures.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal decomposition of butylhydroxyoxo-stannane, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are detailed, generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which weight loss occurs and to quantify the mass of volatile decomposition products.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of butylhydroxyoxo-stannane (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature of at least 800°C at a constant heating rate, typically 10°C/min.

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of weight loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of butylhydroxyoxo-stannane (typically 2-5 mg) is hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the final decomposition point at a constant heating rate, typically 10°C/min.

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify the temperatures and enthalpies of any endothermic (e.g., melting, decomposition) or exothermic (e.g., crystallization, oxidative decomposition) events.

Visualizing the Decomposition Pathway

The following diagrams illustrate the logical progression of the thermal decomposition of butylhydroxyoxo-stannane and a typical experimental workflow for its analysis.

References

Solubility of Stannane, butylhydroxyoxo- in Methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannane, butylhydroxyoxo-, also known as butylstannoic acid or monobutyltin oxide (MBTO), is an organotin compound with the chemical formula C₄H₁₀O₂Sn. It presents as a white crystalline powder and sees significant use as a catalyst in the synthesis of saturated and unsaturated polyesters, polyurethane foams, coatings, and elastomers.[1][2] While its primary applications are industrial, the biological activity of organotin compounds necessitates a thorough understanding of their physicochemical properties, such as solubility, for researchers in toxicology and drug development who may encounter these molecules. This technical guide provides an in-depth overview of the solubility of Stannane, butylhydroxyoxo- in methanol, including available quantitative data, a detailed experimental protocol for solubility determination, and a discussion of its known biological implications.

Physicochemical Properties

A summary of the key physicochemical properties of Stannane, butylhydroxyoxo- is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2273-43-0 | [3] |

| Molecular Formula | C₄H₁₀O₂Sn | [2] |

| Molecular Weight | 208.83 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 210 °C (decomposes) | [2] |

| Boiling Point | 350 °C | [2] |

| Density | 1.46 g/cm³ | [2] |

Solubility Data

Stannane, butylhydroxyoxo- is generally described as being soluble in various organic solvents, including methanol.[4] However, specific quantitative data for its solubility in methanol is limited in publicly available literature. One source provides a general solubility value in organic solvents.

| Solvent System | Solubility | Temperature | Reference(s) |

| Organic Solvents | 9.5 mg/L | 20 °C | [2] |

| Water | 317-3200 µg/L | 20 °C | [2] |

Note: The value for "organic solvents" is a general statement and may not accurately reflect the solubility in methanol, which is a polar organic solvent where higher solubility may be expected due to the hydroxyl group in Stannane, butylhydroxyoxo-.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Stannane, butylhydroxyoxo- in methanol based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of Stannane, butylhydroxyoxo- in methanol at a specified temperature (e.g., 25 °C).

Materials:

-

Stannane, butylhydroxyoxo- (≥95% purity)

-

Methanol (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or sealed glass tubes

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC/MS) after derivatization.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of Stannane, butylhydroxyoxo- and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of Stannane, butylhydroxyoxo- to several vials.

-

Pipette a precise volume of methanol into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with methanol to a concentration within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC or GC/MS).

-

-

Quantification:

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Determine the concentration of Stannane, butylhydroxyoxo- in the diluted samples from the calibration curve.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the determination and analysis of organotin compounds like Stannane, butylhydroxyoxo-.

Caption: Workflow for Solubility Determination and Analysis.

Biological Signaling and Toxicological Considerations

Detailed studies on the specific biological signaling pathways directly modulated by Stannane, butylhydroxyoxo- are not extensively available. However, it is well-established that organotin compounds, as a class, can exert significant biological effects.

Endocrine Disruption: One of the primary toxicological concerns with some organotin compounds is their potential to act as endocrine disruptors.[4] They can interfere with the normal functioning of hormones, which can lead to adverse developmental, reproductive, neurological, and immune effects. The exact mechanism of endocrine disruption can vary between different organotin compounds.

The diagram below illustrates a generalized logical pathway for investigating the potential endocrine-disrupting effects of a compound like Stannane, butylhydroxyoxo-.

Caption: Logical Workflow for Endocrine Disruptor Assessment.

General Toxicity: Organotin compounds can be toxic and pose environmental and health risks.[4] It is crucial to handle Stannane, butylhydroxyoxo- with appropriate safety precautions, including the use of personal protective equipment to avoid skin and eye contact, as well as inhalation of the powder.

Conclusion

References

An In-depth Technical Guide on the Hydrolysis of Butyltin Compounds to Form Butylhydroxyoxostannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, particularly butyltin derivatives, are widely utilized in various industrial applications, including as PVC stabilizers, catalysts, and antifouling agents.[1] Their environmental presence and toxicological profiles have necessitated a thorough understanding of their chemical transformations. A key reaction pathway for butyltin compounds in aqueous environments is hydrolysis, which leads to the formation of less alkylated and generally less toxic species. This guide provides a detailed technical overview of the hydrolysis of monobutyltin, dibutyltin, and tributyltin compounds, with a focus on the formation of butylhydroxyoxostannane (also known as butylstannonic acid) and related oxides.

This document outlines the reaction mechanisms, experimental protocols for synthesis and analysis, and quantitative data on the hydrolysis process. It is intended to serve as a comprehensive resource for researchers and professionals working with or studying organotin compounds.

Hydrolysis of Butyltin Compounds: An Overview

The hydrolysis of butyltin chlorides involves the stepwise replacement of chloride ions with hydroxide ions. The resulting hydroxides are often unstable and tend to undergo condensation to form stannoxanes (-Sn-O-Sn-) or oxides.

Monobutyltin Trichloride (MBTC) undergoes rapid hydrolysis in water to form monobutyltin hydroxide, which subsequently dehydrates to butylhydroxyoxostannane (BuSnOOH), an oligomeric or polymeric species often referred to as monobutyltin oxide.[2] The hydrolysis of MBTC is expected to occur within minutes in an aqueous environment.[2]

Dibutyltin Dichloride (DBTC) hydrolyzes, particularly in hot water, to form dibutyltin oxide ((Bu)₂SnO).[3][4][5] This hydrolysis is a key step in the synthesis of dibutyltin oxide, a widely used catalyst and stabilizer.

Tributyltin Chloride (TBTCl) hydrolyzes to form tributyltin hydroxide ((Bu)₃SnOH), which can then be in equilibrium with bis(tributyltin) oxide ([(Bu)₃Sn]₂O).[6]

Quantitative Data on Butyltin Hydrolysis

Obtaining precise quantitative data, such as rate constants for the hydrolysis of butyltin compounds, is challenging due to the rapid nature of the reactions and the tendency of the products to precipitate or form complex oligomeric structures. However, qualitative and semi-quantitative information provides valuable insights into the reaction kinetics.

| Compound | Hydrolysis Rate/Half-life | Primary Hydrolysis Product(s) | Reference(s) |

| Monobutyltin Trichloride (MBTC) | Expected to hydrolyze within minutes in water. The alkyltin moiety (MBT) is hydrolytically stable at pH 4, 7, and 9 (t½ > 1 year at 25°C), indicating the lability of the Sn-Cl bonds. | Butylhydroxyoxostannane (Butylstannonic acid) | [2] |

| Dibutyltin Dichloride (DBTC) | Hydrolyzes in hot water. | Dibutyltin oxide | [5] |

| Tributyltin Chloride (TBTCl) | The half-life for the vapor-phase reaction with hydroxyl radicals is estimated to be about 9.0 hours. Volatilization from water is not expected to be a significant process due to hydrolysis to tributyltin. | Tributyltin hydroxide, Bis(tributyltin) oxide | [7] |

Reaction Pathways

The hydrolysis of butyltin chlorides proceeds through a series of nucleophilic substitution reactions where water or hydroxide ions attack the tin center.

Hydrolysis of Monobutyltin Trichloride (MBTC)

The hydrolysis of MBTC to form butylhydroxyoxostannane involves several steps, including the formation of intermediate hydroxides and their subsequent condensation. A recent DFT study has shed light on the intricate mechanism, suggesting the formation of dimeric intermediates.[8][9][10]

Hydrolysis of Dibutyltin Dichloride (DBTC)

The hydrolysis of DBTC is a more straightforward process that leads to the formation of the stable dibutyltin oxide.

Experimental Protocols

Synthesis of Butylhydroxyoxostannane from Monobutyltin Trichloride

General Procedure:

-

Prepare an aqueous solution of a base, such as sodium hydroxide or ammonium hydroxide.

-

Slowly add monobutyltin trichloride to the basic solution with vigorous stirring. The reaction is exothermic and releases HCl, which is neutralized by the base.

-

Control the temperature of the reaction mixture, as needed, using an ice bath.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

The precipitated butylhydroxyoxostannane is then collected by filtration.

-

The product is washed thoroughly with deionized water to remove any remaining salts.

-

The final product is dried under vacuum.

Note: The final product is typically an insoluble, polymeric solid.[2]

Synthesis of Dibutyltin Oxide from Dibutyltin Dichloride

The following protocol is adapted from a patented method for the preparation of high-purity dibutyltin oxide.

Materials:

-

Dibutyltin dichloride (DBTC)

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., toluene)

-

Deionized water

Procedure:

-

In a reaction vessel, prepare a heterogeneous system of an organic solvent (e.g., toluene) and an aqueous solution of sodium hydroxide.

-

Heat the mixture to the desired reaction temperature (e.g., 70-80°C) with stirring.

-

Slowly add a solution of dibutyltin dichloride in the same organic solvent to the reaction mixture.

-

Maintain the temperature and stirring for a specified period (e.g., 1-2 hours) to ensure complete hydrolysis.

-

After the reaction is complete, stop the heating and stirring and allow the phases to separate.

-

The organic phase containing the dibutyltin oxide is separated from the aqueous phase.

-

The organic solvent is removed by distillation to yield the dibutyltin oxide product.

-

The product can be further purified by washing with water and drying under vacuum.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis of a butyltin oxide via hydrolysis, followed by product characterization.

Analytical Techniques for Monitoring Hydrolysis

Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction and to characterize the resulting products.

-

Potentiometric Titration: This technique can be used to follow the course of the hydrolysis of organotin halides by monitoring the change in pH as hydrochloric acid is produced.[13][14]

-

NMR Spectroscopy: ¹H, ¹³C, and particularly ¹¹⁹Sn NMR spectroscopy are powerful tools for identifying the various butyltin species in solution and for elucidating the structure of the hydrolysis products.[15]

-

FTIR Spectroscopy: Infrared spectroscopy can be used to identify the formation of Sn-O-Sn bonds in the stannoxane and oxide products.[15]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the speciation of organotin compounds in environmental samples. It typically requires a derivatization step to make the polar hydrolysis products volatile.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors (e.g., ICP-MS) can be used for the direct analysis of polar, non-volatile organotin species without the need for derivatization.

Physicochemical Properties of Butylhydroxyoxostannane

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₀O₂Sn | [17][18] |

| Molecular Weight | 208.83 g/mol | [18] |

| Appearance | White powder or crystalline solid | [15][18] |

| Melting Point | Decomposes above 260°C | [2] |

| Solubility | Sparingly soluble in water (with partial hydrolysis); soluble in some organic solvents. | [19] |

| CAS Number | 2273-43-0 | [20] |

| Synonyms | Butylstannonic acid, Monobutyltin oxide, Butyltin hydroxide oxide | [21][18] |

Conclusion

The hydrolysis of butyltin compounds is a fundamental process that dictates their environmental fate and is also a key synthetic route to important industrial products like butylhydroxyoxostannane and dibutyltin oxide. While the qualitative aspects of these reactions are well-understood, further research is needed to establish a more comprehensive quantitative understanding of the hydrolysis kinetics for a wider range of butyltin species under various environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers and professionals to further investigate and utilize these important chemical transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. nbinno.com [nbinno.com]

- 4. BNT Chemicals | DBTC – Dibutyltin Dichloride [bnt-chemicals.com]

- 5. Dibutyltin dichloride | 683-18-1 [chemicalbook.com]

- 6. Tributyltin chloride - Wikipedia [en.wikipedia.org]

- 7. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrolysis and condensation of monobutyltin chloride: reaction process analysis with DFT - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. CN106588974B - A method of synthesizing loose Mono-n-butyltin - Google Patents [patents.google.com]

- 12. CN106588974A - Method for synthesizing loosened mono-butyl tin-oxide - Google Patents [patents.google.com]

- 13. openaccesspub.org [openaccesspub.org]

- 14. potentiometric titration method: Topics by Science.gov [science.gov]

- 15. Buy Stannane, butylhydroxyoxo- | 2273-43-0 [smolecule.com]

- 16. Laboratory Determination of Monobutyltin Trichloride (CAS: 1118-46-3) - Analytice [analytice.com]

- 17. Page loading... [guidechem.com]

- 18. Stannane, butylhydroxyoxo-|lookchem [lookchem.com]

- 19. Butyltin trichloride | C4H9Cl3Sn | CID 14236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. BUTYLHYDROXYOXOSTANNANE [m.chemicalbook.com]

- 21. CAS 2273-43-0: Butylhydroxyoxostannane | CymitQuimica [cymitquimica.com]

Antifungal and antibacterial activity of butyltin hydroxide oxide

An In-Depth Technical Guide on the Antifungal and Antibacterial Activity of Butyltin Hydroxide Oxide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Organotin compounds have long been recognized for their potent biocidal properties, with applications ranging from agricultural fungicides to marine anti-fouling agents. Among these, butyltin derivatives exhibit significant antimicrobial activity. This technical guide provides an in-depth exploration of the antifungal and antibacterial properties of a specific monobutyltin compound, Butyltin Hydroxide Oxide (BuSnO(OH)). While quantitative antimicrobial data for this specific compound is not extensively available in public literature, this guide synthesizes the established knowledge of closely related organotin compounds to provide a robust framework for its evaluation. We will delve into the presumptive mechanisms of action, present detailed, field-proven protocols for assessing its antimicrobial efficacy, and discuss the critical aspects of its application and toxicological profile. This document is intended to serve as a foundational resource for researchers initiating studies on BuSnO(OH) or similar organometallic compounds.

Introduction to Butyltin Hydroxide Oxide

Butyltin hydroxide oxide, also known as butylstannoic acid, is an organometallic compound with the chemical formula C₄H₁₀O₂Sn.[1][2] It typically presents as a white, amorphous powder that is insoluble in water but soluble in strong alkalis and certain organic solvents.[3][4] Organotin compounds are generally categorized based on the number of organic groups attached to the tin atom (mono-, di-, tri-, and tetra-substituted). The biological activity of these compounds is significantly influenced by the nature and number of these organic moieties.[5][6] Generally, the order of toxicity and biocidal activity follows the trend: triorganotins > diorganotins > monoorganotins.[5][6][7] While tributyltin (TBT) and triphenyltin (TPT) derivatives are among the most potent and well-studied biocides, monobutyltins like butyltin hydroxide oxide still possess notable antimicrobial properties and are important intermediates in industrial chemistry.[8][9][10]

Presumptive Mechanisms of Antimicrobial Action

The antimicrobial efficacy of organotin compounds is primarily attributed to their lipophilicity, which facilitates their interaction with microbial cells.[5][6] The proposed mechanisms are multifaceted and can involve both the cell surface and intracellular targets.

Disruption of Cell Membrane Integrity

Due to their lipophilic nature, organotins are considered membrane-active agents.[5][11] They can intercalate into the lipid bilayer of microbial cell membranes, leading to several detrimental effects:

-

Increased Permeability: The insertion of organotin molecules disrupts the ordered structure of the membrane, increasing its permeability.[12] This leads to the leakage of essential intracellular components like ions (K⁺), metabolites, and proteins, ultimately resulting in cell lysis.

-

Inhibition of Membrane-Bound Enzymes: Many crucial enzymes, particularly those involved in cellular respiration and transport, are embedded within the cell membrane. Organotins can bind to and inhibit these enzymes, disrupting vital cellular processes.[11]

-

Impairment of Electrochemical Gradients: The disruption of membrane integrity collapses the proton motive force and other ion gradients across the membrane, which are essential for ATP synthesis and nutrient transport.[12]

Intracellular Targets and Enzyme Inhibition

Organotin compounds are not limited to the cell surface; they can penetrate the cell and interact with cytosolic components.[5][6]

-

Enzyme Inhibition: Organotins can inhibit a wide range of intracellular enzymes by binding to sulfhydryl (-SH) groups in amino acid residues like cysteine, or to histidine and carboxyl groups. This can disrupt metabolic pathways critical for microbial survival.[13][14]

-

Induction of Oxidative Stress: Some studies suggest that organometallic compounds can induce the production of reactive oxygen species (ROS) within the cell, leading to oxidative damage of DNA, proteins, and lipids.

The overall mechanism involves a cascade of events initiated by the compound's interaction with the cell membrane, followed by intracellular disruption.

Caption: Presumptive antimicrobial mechanism of Butyltin Hydroxide Oxide.

Experimental Protocols for Antimicrobial Evaluation

Evaluating the antimicrobial activity of a hydrophobic compound like butyltin hydroxide oxide requires specific considerations to ensure accurate and reproducible results. Broth microdilution is generally the preferred method for determining the Minimum Inhibitory Concentration (MIC) due to better compound dispersion in a liquid medium.[15]

Preparation of Butyltin Hydroxide Oxide Stock Solution

Given its insolubility in water, a stock solution must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and low toxicity to most microorganisms at final concentrations.

Protocol:

-

Aseptically weigh 10 mg of butyltin hydroxide oxide powder.

-

Dissolve the powder in 1 mL of sterile-filtered DMSO to create a 10 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

This stock solution should be prepared fresh on the day of the experiment. Note: A solvent toxicity control must be included in the assays to ensure that the final concentration of DMSO does not inhibit microbial growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18]

Materials:

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum standardized to 0.5 McFarland turbidity (~1-5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Butyltin hydroxide oxide stock solution (10 mg/mL in DMSO).

-

Positive control (standard antibiotic/antifungal).

-

Negative control (broth only).

-

Solvent control (broth with the highest concentration of DMSO used).

Procedure:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the 10 mg/mL stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the column. Discard 100 µL from the last well.

-

Add 10 µL of the standardized microbial inoculum to each well (except the negative control).

-

Set up control wells:

-

Positive Control: Wells with a standard antimicrobial agent.

-

Negative Control: Wells with 110 µL of broth only (no inoculum, no compound).

-

Growth Control: Wells with 100 µL of broth and 10 µL of inoculum.

-

Solvent Control: Wells with the highest concentration of DMSO, broth, and inoculum.

-

-

Seal the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).

-

Determine the MIC by visual inspection: the MIC is the lowest concentration in which no turbidity (growth) is observed.

Caption: Workflow for MIC determination via broth microdilution.

Agar Well Diffusion Assay for Zone of Inhibition

While less ideal for hydrophobic compounds, this method can provide a qualitative assessment of antimicrobial activity.[19][20]

Materials:

-

Sterile Petri dishes with appropriate agar (e.g., Mueller-Hinton Agar).

-

Microbial inoculum standardized to 0.5 McFarland.

-

Sterile cotton swabs.

-

Sterile cork borer (6-8 mm diameter).

-

Butyltin hydroxide oxide solutions of known concentrations in DMSO.

Procedure:

-

Using a sterile swab, create a confluent lawn of the test microorganism on the surface of the agar plate.

-

Allow the plate to dry for 5-10 minutes.

-

Use a sterile cork borer to create uniform wells in the agar.

-

Add a fixed volume (e.g., 50-100 µL) of the butyltin hydroxide oxide solution into each well.

-

Add the same volume of pure DMSO to a separate well as a solvent control.

-

Incubate the plates under appropriate conditions.

-

Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone indicates greater inhibitory activity.[20]

Data Presentation: Antimicrobial Spectrum

As specific MIC data for butyltin hydroxide oxide is limited in the literature, the following table presents representative data for other tributyltin derivatives to illustrate the expected range of activity against various fungi.[9][10][21] Researchers should generate specific data for BuSnO(OH) to confirm its spectrum.

Table 1: Representative Antifungal Activity of Tributyltin Compounds

| Fungal Species | Type | Representative MIC (µg/mL)[9][21] | Representative MFC (µg/mL)[9][21] |

|---|---|---|---|

| Candida albicans | Yeast | 1.17 - 2.34 | 6.25 - 9.37 |

| Candida krusei | Yeast | 1.17 - 2.34 | 6.25 - 9.37 |

| Cryptococcus neoformans | Yeast | 0.55 - 1.17 | 3.12 - 6.25 |

| Trichosporon cutaneum | Yeast | 0.25 - 0.55 | 2.34 - 3.125 |

| Aspergillus fumigatus | Filamentous Fungi | 1.17 - 2.34 | 18.74 - 37.5 |

| Aspergillus niger | Filamentous Fungi | 2.34 - 4.68 | 25.0 - 50.0 |

| Geotrichum candidum | Filamentous Fungi | 0.78 - 2.34 | 6.25 - 9.37 |

Note: MFC stands for Minimum Fungicidal Concentration, the lowest concentration that results in a 99.9% reduction of the initial inoculum.[22]

Trustworthiness and Self-Validating Systems

For any antimicrobial testing protocol, the inclusion of proper controls is non-negotiable for data validation.

-

Growth Control (Inoculum Only): Confirms the viability of the microorganism under the test conditions.

-

Sterility Control (Broth Only): Ensures that the medium and plate are sterile and not contaminated.

-

Solvent Toxicity Control: This is critical when using solvents like DMSO. It confirms that the solvent at the concentration used does not have an inhibitory effect on the microorganism, ensuring that any observed activity is due to the test compound itself.

-

Positive Control (Reference Antimicrobial): Benchmarks the assay's sensitivity and provides a point of comparison for the activity of the test compound.

By running these controls in parallel, the experimental system becomes self-validating, ensuring the trustworthiness of the generated MIC or zone of inhibition data.

Conclusion and Future Directions

Butyltin hydroxide oxide, as a member of the organotin family, is expected to possess broad-spectrum antifungal and antibacterial properties. The primary mechanism of action is likely centered on the disruption of microbial membrane integrity and the inhibition of essential enzymes.[5][11][12] Due to its hydrophobic nature, specialized protocols, such as broth microdilution with a DMSO solvent system, are recommended for its quantitative evaluation.[15]

While this guide provides a comprehensive framework based on the activities of related compounds, a significant opportunity exists for further research. Future studies should focus on:

-

Establishing a definitive antimicrobial spectrum for butyltin hydroxide oxide by determining its MIC and MFC values against a wide panel of clinically relevant bacteria and fungi.

-

Elucidating the specific molecular targets and detailed mechanisms of action.

-

Investigating its potential for synergistic effects when combined with existing antimicrobial agents.

Such research will be invaluable for defining the potential applications of butyltin hydroxide oxide in drug development and industrial biocidal formulations, while also considering its toxicological profile.[10][21]

References

- 1. gelest.com [gelest.com]

- 2. americanelements.com [americanelements.com]

- 3. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tributyltin oxide - Wikipedia [en.wikipedia.org]

- 5. Organotin compounds and their interactions with microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Organotin compounds and their interactions with microoganisms - ProQuest [proquest.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]

- 18. Evaluation of minimal inhibitory concentration of two new materials using tube dilution method: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. microchemlab.com [microchemlab.com]

- 20. microbe-investigations.com [microbe-investigations.com]

- 21. Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]